molecular formula C4H8ClN3 B2914436 1-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 32016-34-5

1-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2914436
CAS No.: 32016-34-5
M. Wt: 133.58
InChI Key: SAEUMLXAERFGDZ-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C4H7N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazol-5-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrazole with ammonia or an amine source under controlled conditions. The reaction typically takes place in the presence of a solvent such as ethanol or methanol and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the final compound .

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

Properties

IUPAC Name

2-methylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-7-4(5)2-3-6-7;/h2-3H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEUMLXAERFGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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